Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVIVRDSGCIAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a cyclobutane core with a tertiary carbamate group, a 2-fluoroethyl substituent at position 1, and a hydroxyl group at position 3. Retrosynthetically, the compound can be dissected into two primary components:
- Cyclobutane backbone : The 3-hydroxycyclobutyl moiety serves as the foundational scaffold.
- Functional groups : The tert-butyl carbamate and 2-fluoroethyl groups require regioselective installation.
Key challenges include maintaining ring stability during functionalization and achieving stereochemical control. The Boc (tert-butoxycarbonyl) group is typically introduced early to protect the amine during subsequent reactions.
Synthetic Routes to the Cyclobutane Core
Cyclobutane Ring Formation
Cyclobutane derivatives are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For example, 3-hydroxycyclobutanone can be prepared through UV-induced dimerization of vinyl ethers followed by oxidative cleavage. Alternatively, enzymatic or chemical oxidation of cyclobutanol derivatives offers a stereocontrolled route.
Introduction of the Hydroxyl Group
The 3-hydroxy functionality is commonly introduced via:
- Epoxidation and acid-catalyzed ring-opening : For instance, treatment of cyclobutene with m-CPBA followed by H2O/H+ yields 3-hydroxycyclobutanol.
- Sharpless asymmetric dihydroxylation : Applied to cyclobutene derivatives, this method provides enantioselective access to diols, which can be selectively reduced to mono-alcohols.
Installation of the 2-Fluoroethyl Substituent
Alkylation Strategies
The 2-fluoroethyl group is introduced via nucleophilic substitution or Mitsunobu reactions:
Nucleophilic Substitution
Reaction of 3-hydroxycyclobutylamine with 2-fluoroethyl bromide in the presence of cesium carbonate (Cs2CO3) in acetonitrile at 20°C yields the alkylated intermediate. This method, however, risks over-alkylation to quaternary ammonium salts:
$$
\text{3-Hydroxycyclobutylamine} + \text{2-Fluoroethyl Br} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(2-Fluoroethyl)-3-hydroxycyclobutylamine}
$$
Yield : ~56% (analogous to).
Mitsunobu Reaction
For oxygen-linked analogs, the Mitsunobu protocol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) has been employed. Adapting this for nitrogen alkylation requires pre-protection of the amine:
$$
\text{Boc-protected amine} + \text{2-Fluoroethanol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Alkylated product}
$$
Yield : Up to 73% under optimized conditions.
Boc Protection and Final Assembly
Carbamate Formation
The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP):
$$
\text{1-(2-Fluoroethyl)-3-hydroxycyclobutylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Target compound}
$$
Reaction Conditions :
Optimization and Troubleshooting
Side Reactions and Mitigation
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: Common oxidizing agents such as KMnO4 and OsO4 can be used.
Reduction: Reducing agents like LiAlH4 and NaBH4 are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is valuable in drug discovery, particularly in the design and synthesis of new pharmaceuticals.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate involves its role as a protecting group. The tert-butyl carbamate group provides stability to the amino function, preventing unwanted reactions during synthesis. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate with structurally related Boc-protected fluorinated carbamates, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
In contrast, tert-butyl N-(3-fluorocyclohexyl)carbamate’s cyclohexane ring offers conformational stability, favoring applications requiring predictable spatial arrangements .
Functional Group Diversity :
- The 3-oxopropan-2-yl group in the 1612176-02-9 derivative introduces a ketone, enabling condensation or reduction reactions absent in the hydroxyl-bearing target compound .
- The chlorosulfonyl group in 1956335-01-5 provides a reactive site for synthesizing sulfonamides or sulfonic acids, diverging from the target’s fluorine-driven lipophilicity .
Fluorination Effects :
- Aromatic fluorination (e.g., 3-fluorophenyl in 1612176-02-9) enhances π-π stacking in drug-receptor interactions, whereas aliphatic fluorination (e.g., 2-fluoroethyl in the target) improves metabolic stability and membrane permeability .
Synthetic Utility :
- Boc-protected cyclopropane derivatives (e.g., 1286274-19-8) are widely used in peptide mimetics due to their rigid structure, whereas the target’s cyclobutane may serve in constrained scaffolds for kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate, and how can yield be maximized?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine in dichloromethane or THF). Subsequent functionalization of the cyclobutyl ring with a 2-fluoroethyl group may require nucleophilic substitution or coupling reactions.
- Key Considerations :
- Control reaction temperature (0–25°C) to avoid side reactions.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purify via column chromatography or recrystallization for high purity.
- Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N | DCM | 85–90 | |
| Fluoroethylation | 2-Fluoroethyl bromide, K₂CO₃ | DMF | 70–75 |
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peak at m/z 276.2) .
Q. How should this compound be stored to ensure stability, and what are its reactive hazards?
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions. Avoid strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments during structural elucidation?
- Advanced NMR Techniques : Use NOESY/ROESY to determine spatial proximity of protons (e.g., distinguishing cis vs. trans hydroxy/fluoroethyl groups) .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical data .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at the fluoroethyl group. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS .
- Molecular Dynamics (MD) : Simulate transition states to identify steric hindrance from the cyclobutyl ring .
Q. What experimental approaches assess its potential bioactivity (e.g., enzyme inhibition)?
- Enzyme Inhibition Assays :
- Incubate with target enzymes (e.g., kinases, proteases) and measure activity via fluorogenic substrates or colorimetric assays (e.g., p-nitrophenol release).
- Example Data :
| Enzyme | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| COX-2 | 12.3 ± 1.2 | Fluorescence |
- Cellular Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
Q. How can competing reaction pathways be minimized during derivatization of the hydroxycyclobutyl group?
- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before functionalizing the fluoroethyl moiety .
- Catalytic Optimization : Use Pd/Cu catalysts for regioselective cross-coupling reactions .
Data Contradictions and Resolution
- Observed vs. Calculated NMR Shifts : Discrepancies may arise from solvent polarity or hydrogen bonding. Validate with mixed solvents (CDCl₃/DMSO-d6) and variable-temperature NMR .
- Conflicting Bioactivity Results : Reproduce assays in triplicate with positive/negative controls (e.g., indomethacin for anti-inflammatory studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
